molecular formula C18H22N4O B5823549 4-{N-[4-(2-pyridinyl)-1-piperazinyl]propanimidoyl}phenol

4-{N-[4-(2-pyridinyl)-1-piperazinyl]propanimidoyl}phenol

カタログ番号: B5823549
分子量: 310.4 g/mol
InChIキー: CGXJXJOGGPVYRM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{N-[4-(2-pyridinyl)-1-piperazinyl]propanimidoyl}phenol, also known as PIP4K2 inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the PIP4K2 family of lipid kinases, which are involved in the regulation of various cellular processes such as cell growth, proliferation, and survival.

作用機序

4-{N-[4-(2-pyridinyl)-1-piperazinyl]propanimidoyl}phenol inhibitor works by inhibiting the this compound family of lipid kinases, which are involved in the regulation of various cellular processes such as cell growth, proliferation, and survival. By inhibiting these kinases, this compound inhibitor disrupts the signaling pathways that promote cancer cell growth and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound inhibitor has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

実験室実験の利点と制限

One of the main advantages of 4-{N-[4-(2-pyridinyl)-1-piperazinyl]propanimidoyl}phenol inhibitor is its specificity for the this compound family of lipid kinases, which makes it a potent inhibitor of these kinases. Additionally, this compound inhibitor has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for cancer therapy. However, one of the limitations of this compound inhibitor is its low solubility in water, which may limit its use in certain experiments.

将来の方向性

There are several future directions for 4-{N-[4-(2-pyridinyl)-1-piperazinyl]propanimidoyl}phenol inhibitor research. One potential direction is to investigate the use of this compound inhibitor in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of this compound inhibitor for cancer therapy. Finally, the development of more potent and selective this compound inhibitors may lead to the development of more effective cancer therapies.

合成法

The synthesis of 4-{N-[4-(2-pyridinyl)-1-piperazinyl]propanimidoyl}phenol inhibitor involves several steps, starting from the reaction of 4-hydroxybenzaldehyde with 4-(2-pyridinyl)piperazine to form the intermediate compound. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-proline and N,N'-dicyclohexylcarbodiimide (DCC) to form the proline amide intermediate. Finally, the proline amide intermediate is reacted with 4-nitrophenyl chloroformate to form the this compound inhibitor.

科学的研究の応用

4-{N-[4-(2-pyridinyl)-1-piperazinyl]propanimidoyl}phenol inhibitor has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound inhibitor has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

特性

IUPAC Name

4-[C-ethyl-N-(4-pyridin-2-ylpiperazin-1-yl)carbonimidoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-2-17(15-6-8-16(23)9-7-15)20-22-13-11-21(12-14-22)18-5-3-4-10-19-18/h3-10,23H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXJXJOGGPVYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NN1CCN(CC1)C2=CC=CC=N2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。